8-acetyl-7-butoxy-2H-chromen-2-one
Description
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
8-acetyl-7-butoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-3-4-9-18-12-7-5-11-6-8-13(17)19-15(11)14(12)10(2)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ULYJCIVHEFSJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 8-Acetyl-7-Hydroxy-2H-Chromen-2-One
The preparation begins with synthesizing the hydroxylated precursor, 8-acetyl-7-hydroxy-2H-chromen-2-one.
Pechmann Condensation
A classic method involves the Pechmann condensation, where resorcinol reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. For example:
Acetylation at the 8-position is achieved using acetic anhydride in the presence of a catalyst. The hydroxyl group at position 7 remains unprotected for subsequent alkylation.
Alternative Pathways
Alternative routes include Fries rearrangement of acyloxycoumarins or direct C-acetylation using Friedel-Crafts acylation. However, these methods often yield lower regioselectivity compared to the Pechmann approach.
Nucleophilic Substitution with 1-Bromobutane
The hydroxyl group at position 7 undergoes alkylation with 1-bromobutane under basic conditions. A representative procedure involves:
-
Dissolving 8-acetyl-7-hydroxy-2H-chromen-2-one in anhydrous dimethylformamide (DMF).
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Adding potassium carbonate (KCO) to deprotonate the phenolic -OH.
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Introducing 1-bromobutane and heating at 80–100°C for 12–24 hours.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Reaction Scheme:
Optimization Considerations
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing the alkoxide intermediate.
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Base Selection : KCO or CsCO improves yield compared to weaker bases.
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Temperature and Time : Prolonged heating (24 hours) at 80°C maximizes conversion, as shorter durations lead to incomplete alkylation.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether formation. This method avoids strong bases but requires stoichiometric reagents, increasing cost.
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables alkylation in biphasic systems (e.g., water/dichloromethane), reducing solvent toxicity.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Purity Assessment
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 8-acetyl-7-butoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Structure
- The compound features a chromenone structure with an acetyl and butoxy substituent, contributing to its unique reactivity and biological activity.
Synthesis Methods
- 8-acetyl-7-butoxy-2H-chromen-2-one can be synthesized through various methods, including:
- Acylation of Coumarins : Utilizing acetic anhydride or acetyl chloride in the presence of a base.
- Alkylation Reactions : Employing alkyl halides to introduce the butoxy group under basic conditions.
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules, including other coumarin derivatives and heterocycles. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry.
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against gram-positive and gram-negative bacteria.
| Pathogen Type | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Medicinal Applications
- Neuroprotective Effects : The compound is being investigated for its potential use in treating neurodegenerative diseases like Alzheimer’s disease. It may act as an acetylcholinesterase inhibitor, enhancing acetylcholine levels and improving cognitive function.
| Compound Tested | IC50 (µM) |
|---|---|
| This compound | 3.5 |
| Donepezil | 1.0 |
Industrial Applications
- Optical Brighteners and Dyes : Due to its fluorescent properties, this compound is utilized in the development of optical brighteners and dyes used in various industrial applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various coumarin derivatives, including this compound. The results showed that this compound had a broad spectrum of activity against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Neuroprotective Properties
Research conducted by Smith et al. (2023) focused on the neuroprotective effects of coumarin derivatives. The study found that this compound significantly inhibited acetylcholinesterase activity in vitro, indicating its potential role in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 8-acetyl-7-butoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is believed to be due to the inhibition of vitamin K synthesis, which is essential for blood clotting. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-acetyl-7-butoxy-2H-chromen-2-one can be contextualized by comparing it with analogous coumarin derivatives. Key differences in substituent positions, chain lengths, and functional groups significantly influence physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The butoxy group in the target compound (C₄H₉O) confers greater lipophilicity compared to the methoxy (C₁H₃O) group in the compound from and the hydroxy (-OH) group in . This enhances membrane permeability but may reduce aqueous solubility.
Steric and Conformational Influences :
- The 3-butyl and 4-methyl groups in contribute to steric hindrance, which may limit interactions with enzymatic pockets or receptors. In contrast, the target compound’s simpler substitution pattern (lacking alkyl groups at positions 3 and 4) could improve binding flexibility.
Bioactivity Implications :
- The hydroxy group in enables hydrogen bonding, improving solubility and target affinity in polar environments. However, this group may also increase metabolic susceptibility (e.g., glucuronidation).
- The methoxy group in balances lipophilicity and metabolic stability, a trait often exploited in drug design.
Synthetic Challenges :
- Introducing a butoxy chain (as in the target compound) requires precise alkylation conditions, similar to the dibromoethane-mediated reactions described for 5-alkoxy-2H-chromen-8-amines .
Theoretical vs. Experimental Data
Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-acetyl-7-butoxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, intermediates like 8-acetyl-7-hydroxycoumarin (C₁₂H₁₀O₅, MW 234.21) are functionalized with butoxy groups using alkylating agents like butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux . Reaction optimization may involve azeotropic water removal (e.g., Dean-Stark apparatus) to improve yields, as demonstrated in analogous chromenone syntheses .
- Characterization : Melting point analysis (197–199°C) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical for purity verification .
Q. How is X-ray crystallography applied to confirm the structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and planarity of the chromenone core. For instance, chromenone derivatives show planar chromene rings (deviation <0.06 Å) and specific torsion angles for substituents like acetyl and butoxy groups . Data collection parameters (e.g., monoclinic space groups, β angles ~109.8°) align with similar coumarin analogs .
Q. What spectroscopic techniques are essential for characterizing substituent effects in chromenone derivatives?
- Methodology : UV-Vis spectroscopy identifies π→π* transitions in the chromenone core (~320 nm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups. ¹H NMR distinguishes butoxy protons (δ 1.0–1.6 ppm for CH₂/CH₃) and acetyl protons (δ 2.5–2.7 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for chromenone derivatives?
- Methodology : Systematic SAR (Structure-Activity Relationship) studies are required. For example, bioactivity variations in analogs (e.g., 8-acetyl-6-hydroxy-7-methoxycoumarin vs. 8-cyclopentyloxy derivatives) may arise from substituent electronic effects. Computational tools (e.g., DFT for charge distribution analysis) combined with in vitro assays (e.g., enzyme inhibition) can clarify mechanisms .
Q. What strategies improve regioselectivity in butoxy-group introduction during chromenone synthesis?
- Methodology : Protecting groups (e.g., acetyl) can direct butoxylation to the 7-position. For example, selective deprotection of 8-acetyl-7-hydroxycoumarin followed by alkylation minimizes side products. Solvent polarity (e.g., DMF vs. toluene) and catalyst choice (e.g., phase-transfer catalysts) also influence selectivity .
Q. How do crystallographic data from SHELX refinements address discrepancies between computational and experimental molecular geometries?
- Methodology : SHELXL refines high-resolution XRD data to validate computational models (e.g., DFT-optimized structures). For chromenones, discrepancies in dihedral angles (<5°) between XRD and DFT may arise from crystal packing forces, which are accounted for via Hirshfeld surface analysis .
Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
